

# Executive Summary: The Evolution of ROR $\gamma$ Inhibition

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## Compound of Interest

Compound Name: ROR $\gamma$  At modulator 4

Cat. No.: B12421136

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This guide provides a technical comparison between Digoxin, the historical reference compound for ROR

$\gamma$  inhibition, and ROR

$\gamma$  Modulator 4 (specifically identified here as the high-potency ethylsulfonylbenzyl derivative S18-000003, commonly designated as Compound 4 in key medicinal chemistry literature).

While Digoxin was instrumental in validating Retinoic Acid Receptor-related Orphan Receptor  $\gamma$  (ROR

$\gamma$ ) as a therapeutic target for Th17-mediated autoimmune diseases, its utility is limited by a narrow therapeutic index and significant cytotoxicity. Modulator 4 represents a next-generation synthetic inverse agonist designed to overcome these limitations, offering nanomolar potency, high selectivity, and oral bioavailability.

## Quick Comparison Matrix

Feature	Digoxin (Reference)	ROR t Modulator 4 (Synthetic)
Primary Class	Cardiac Glycoside (Natural Product)	Synthetic Small Molecule (Sulfone/Biaryl)
IC50 (Reporter Assay)	~2.0 - 4.1 $\mu$ M	~29 nM
IC50 (Th17 Differentiation)	~2.0 $\mu$ M (Cytotoxic range)	~13 nM (Non-toxic)
Mechanism of Action	Displaces H12 via LBD binding; toxic off-targets	Selective LBD Inverse Agonism; H12 destabilization
Selectivity	Low (Inhibits Na <sup>+</sup> /K <sup>+</sup> ATPase)	High (ROR t specific)
Cytotoxicity	High (>100 nM typically toxic)	Low (Clean profile at efficacy)

## Mechanistic Analysis: Ligand Binding & H12 Displacement

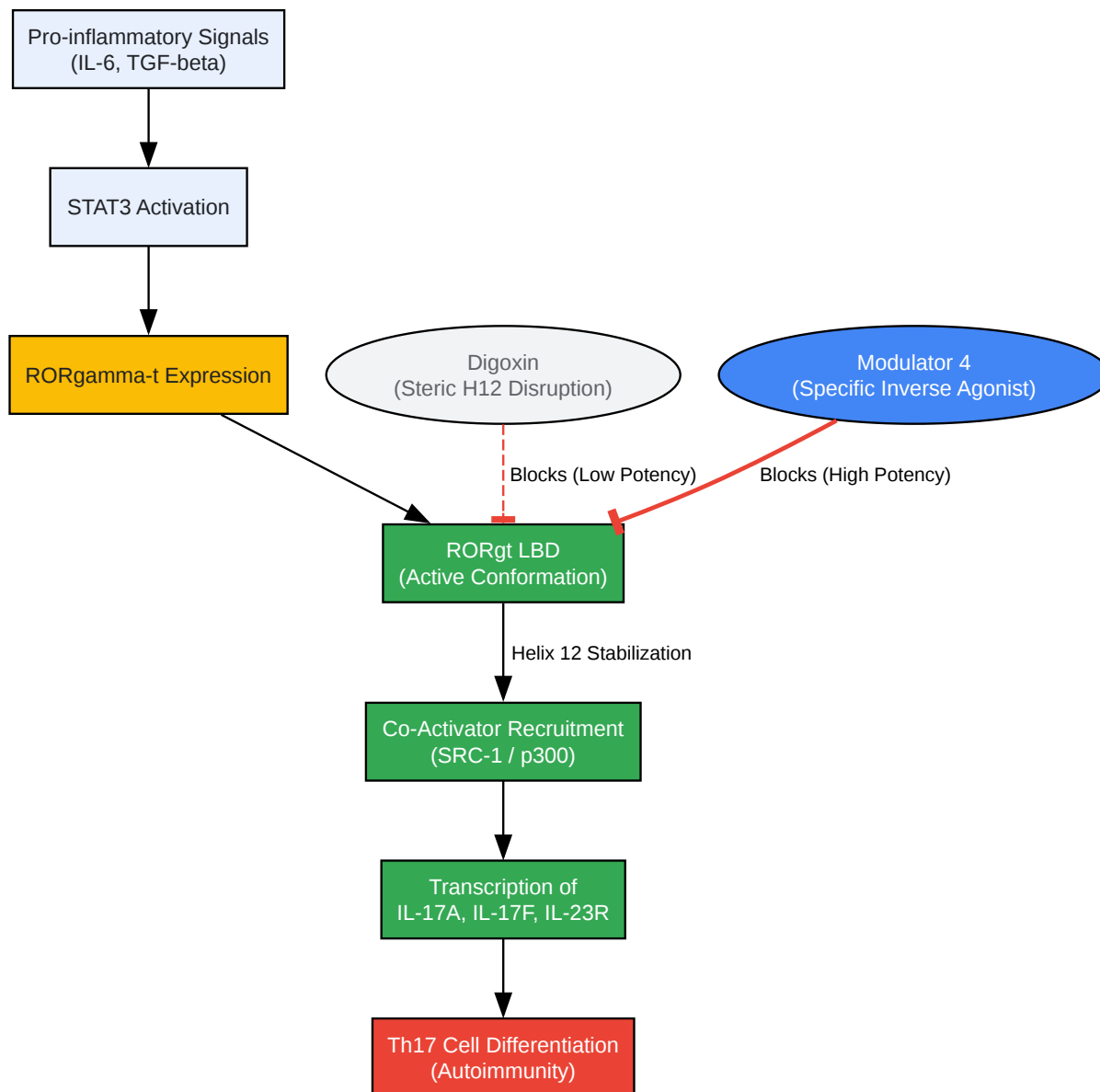
Both compounds function by binding to the Ligand Binding Domain (LBD) of ROR

t, but they induce distinct conformational changes that prevent the recruitment of co-activators (e.g., SRC-1) which is necessary for IL-17 transcription.

## Signaling Pathway & Inhibition Logic[1][2][3]

The following diagram illustrates the ROR

t signaling axis and where these modulators intervene to block Th17 differentiation.



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Figure 1: RORγt signaling pathway showing the intervention points of Digoxin and Modulator 4. Both prevent the active LBD conformation required for co-activator recruitment.

t signaling pathway showing the intervention points of Digoxin and Modulator 4.[1] Both prevent the active LBD conformation required for co-activator recruitment.

## Quantitative Performance Data

The following data aggregates results from standard TR-FRET (biochemical) and Luciferase Reporter (cellular) assays.

**Table 1: Comparative IC50 Values**

Assay Type	Digoxin	Modulator 4 (S18-000003)	Fold Improvement
TR-FRET Binding (LBD displacement)	4.1 $\mu$ M	~15 - 30 nM	>130x
GAL4-ROR			
t Reporter (HEK293/CHO)	1.98 $\mu$ M	29 nM	~68x
Th17 Differentiation (Murine CD4+)	~2.0 $\mu$ M	13 nM	~150x
Cytotoxicity Threshold (CC50)	< 0.5 $\mu$ M	> 10 $\mu$ M	Safety Margin Improved

Key Insight: Digoxin's IC50 for ROR

t inhibition (~2  $\mu$ M) is dangerously close to or exceeds its cytotoxic concentration. In contrast, Modulator 4 exhibits a wide therapeutic window, inhibiting the target at nanomolar concentrations without affecting cell viability.

## Experimental Protocols for Validation

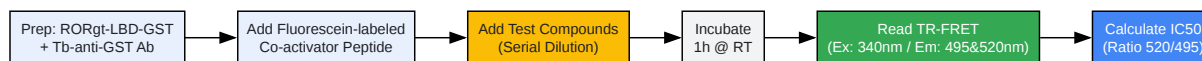
To independently verify these IC50 values, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific ROR

t binding and not general cytotoxicity (a common artifact with Digoxin).

### A. TR-FRET Co-activator Displacement Assay

This cell-free assay measures the ability of the compound to displace a fluorescently labeled co-activator peptide from the ROR

t LBD.



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Figure 2: TR-FRET workflow. A decrease in FRET signal indicates successful displacement of the co-activator by the modulator.

Protocol Steps:

- Reagents: Use Recombinant Human ROR t LBD (GST-tagged) and a Lanthanide-labeled anti-GST antibody (Donor).
- Peptide: Use a fluorescein-labeled SRC-1 or steroid receptor co-activator peptide (Acceptor).
- Reaction: Mix 5 nM LBD, 5 nM Antibody, and 100 nM Peptide in assay buffer (50 mM TRIS, pH 7.5, 50 mM NaCl, 1 mM DTT).
- Dosing: Add Digoxin (range: 10  $\mu$ M to 1 nM) and Modulator 4 (range: 1  $\mu$ M to 0.1 nM).
- Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer.
  - Validation Check: If Digoxin fails to show inhibition below 1  $\mu$ M, the assay is valid (consistent with literature). Modulator 4 should show signal loss at ~30 nM.

## B. Cellular Luciferase Reporter Assay

This assay confirms the compound can penetrate the cell membrane and inhibit transcriptional activity.

- Transfection: Co-transfect HEK293T cells with:
  - GAL4-DBD-ROR
  - t-LBD fusion plasmid.

- UAS-Luciferase reporter plasmid.
- Renilla luciferase (internal control).
- Treatment: 24h post-transfection, treat cells with compounds for 24h.
- Measurement: Lyse cells and measure Firefly/Renilla ratio.
- Critical Control: Run a parallel CellTiter-Glo viability assay.
  - Digoxin Warning: If Renilla signal drops significantly  $>1 \mu\text{M}$ , the "inhibition" is likely toxicity.
  - Modulator 4 Expectation: Potent inhibition of Firefly signal with stable Renilla signal.

## Safety & Selectivity Profile

The primary driver for developing Modulator 4 was to eliminate the off-target toxicity of Digoxin.

- Digoxin Toxicity: Digoxin is a potent inhibitor of the  $\text{Na}^+/\text{K}^+$  ATPase pump. In murine Th17 assays, the concentration required to inhibit IL-17 ( $2 \mu\text{M}$ ) often results in  $>50\%$  cell death, confounding results.
- Modulator 4 Selectivity: High-quality synthetic modulators (like S18-000003 or GSK805) show  $>1000$ -fold selectivity against other nuclear receptors (ROR, LXR, FXR) and do not inhibit the  $\text{Na}^+/\text{K}^+$  ATPase.

## References

- Huh, J. R., et al. (2011). "Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing ROR $\gamma$ t activity.
  - Significance: Establishes Digoxin as the reference ROR $\gamma$ t inhibitor with  $\text{IC}_{50} \sim 2 \mu\text{M}$ .
- Sasaki, Y., et al. (2014). "Discovery of Potent and Selective ROR $\gamma$ t Inverse Agonists." *Bioorganic & Medicinal Chemistry Letters*. (Referencing Compound 4 / S18-000003).[2][3]
  - Significance: Describes the synthesis and characterization of "Modul

- Solt, L. A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand."
  - Significance: Validates the synthetic ligand approach (SR1001) vs Digoxin.

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